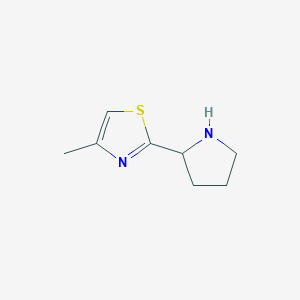

4-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole

CAS No.: 933682-46-3

Cat. No.: VC8323788

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933682-46-3 |

|---|---|

| Molecular Formula | C8H12N2S |

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 4-methyl-2-pyrrolidin-2-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 |

| Standard InChI Key | JRYSNDSTDPDJKN-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)C2CCCN2 |

| Canonical SMILES | CC1=CSC(=N1)C2CCCN2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position with a pyrrolidin-2-yl group and at the 4-position with a methyl group. The pyrrolidine ring introduces stereochemical complexity, as the nitrogen atom in pyrrolidine can adopt distinct conformations, influencing intermolecular interactions .

Physicochemical Data

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.26 g/mol |

| CAS Number | 933682-46-3 |

| Hazard Statements (GHS) | H315, H319, H302, H335 |

| Precautionary Measures | P264, P280, P305+P351+P338 |

The compound’s solubility is enhanced in polar aprotic solvents due to the basic pyrrolidine nitrogen, while the methyl group contributes to moderate lipophilicity .

Synthetic Routes and Reaction Mechanisms

Cyclocondensation Strategies

A common synthesis involves the reaction of α-bromo carbonyl intermediates with thiocarbamides. For example, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiocarbamide in acetic acid at 60°C to yield thiazole derivatives . This method leverages the nucleophilic substitution of bromide by the thioamide’s sulfur atom, followed by cyclization to form the thiazole ring .

Functionalization and Derivatives

Post-synthetic modifications include:

-

Oxidation: Introducing carboxylic acid groups at the 4-position of the thiazole ring, as seen in 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride (CAS VC18103633).

-

Alkylation: Adding methyl or benzyl groups to modulate steric and electronic properties .

Comparative Analysis with Structural Analogs

Positional Isomers

-

4-Methyl-2-(pyrrolidin-3-yl)-1,3-thiazole (CAS 1257521-56-4): The pyrrolidine nitrogen’s position alters hydrogen-bonding capacity, reducing antibacterial efficacy compared to the 2-yl isomer .

-

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride (CAS VC18103633): The carboxylic acid group enhances water solubility, facilitating formulation for intravenous delivery.

Methyl-Substituted Derivatives

Adding methyl groups at the 5-position (e.g., 5-methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride) increases molecular weight to 248.73 g/mol and improves blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume